D-Leucine cyclopentyl ester

Description

D-Leucine cyclopentyl ester is a chiral amino acid ester characterized by a cyclopentyl group attached to the carboxylate moiety of D-leucine. It is primarily synthesized via Grignard reactions involving phenylglyoxylic acid derivatives and cyclopentyl magnesium bromide, as described in multiple routes (A–D) . These methods yield the compound in 28–56%, with variations depending on reaction conditions and precursors. For example:

- Route A: Ethyl phenylglyoxylate reacts with cyclopentyl magnesium bromide, followed by hydrolysis .

- Route B: Direct reaction of phenylglyoxylic acid with cyclopentyl magnesium bromide .

- Route C: Inverse addition of phenyl Grignard reagent to cyclopentyl glyoxylic acid ester .

- Route D: Cyclopentadienyl magnesium bromide is used, followed by hydrogenation with Pd/C and H₂ .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

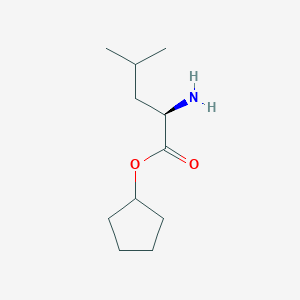

IUPAC Name |

cyclopentyl (2R)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/C11H21NO2/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3/t10-/m1/s1 |

InChI Key |

CFKCDVMTIUAMDA-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1CCCC1)N |

Canonical SMILES |

CC(C)CC(C(=O)OC1CCCC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares D-leucine cyclopentyl ester with four analogous esters: ethyl, tert-butyl, methyl, and benzyl tosylate.

Functional Differences

- Steric Effects : The tert-butyl group () and cyclopentyl group () introduce significant steric bulk, which may hinder enzymatic degradation or modify reaction kinetics in peptide coupling.

- Stability : Tosylate () and hydrochloride salts (–6) improve stability under storage. The methyl ester’s higher melting point (151°C) suggests thermal stability .

Q & A

Basic: What experimental methodologies are recommended for synthesizing D-leucine cyclopentyl ester, and how can reproducibility be ensured?

Answer:

The synthesis typically involves esterification of D-leucine with cyclopentanol under acidic catalysis (e.g., HCl or H₂SO₄). Key steps include:

- Protection/Deprotection : Use anhydrous conditions to minimize hydrolysis of the ester bond.

- Characterization : Confirm enantiomeric purity via polarimetry ([α]D measurements; compare with literature values, e.g., D-leucine methyl ester in ).

- Reproducibility : Document reagent stoichiometry, reaction time, temperature, and purification steps (e.g., recrystallization solvents). Provide raw spectral data (IR, NMR) in supplementary materials to enable cross-validation .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced: How can researchers address contradictions in optical rotation data between synthesized this compound and literature values for analogous esters?

Answer:

Contradictions may arise from solvent polarity, concentration, or enantiomeric impurities. Mitigation strategies:

- Standardization : Replicate measurements in the same solvent and concentration as cited literature (e.g., EtOH vs. H₂O in ).

- Chiral Chromatography : Perform HPLC with chiral stationary phases (e.g., amylose-based) to isolate and quantify enantiomers .

- Error Analysis : Report confidence intervals for [α]D values and cross-validate with independent techniques like circular dichroism .

Advanced: What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

Answer:

- Variables : pH (1.2–7.4), temperature (37°C), and enzymatic exposure (e.g., esterases).

- Kinetic Analysis : Monitor hydrolysis via LC-MS at timed intervals. Use pseudo-first-order kinetics to calculate half-lives .

- Controls : Include D-leucine methyl ester as a comparator to assess cyclopentyl group effects on stability .

Advanced: How can researchers systematically investigate the bioactivity of this compound in enzyme inhibition assays?

Answer:

- Target Selection : Prioritize enzymes with known leucine-binding sites (e.g., aminopeptidases or proteases ).

- Assay Design :

- Data Interpretation : Compare inhibition profiles with structural analogs (e.g., cyclohexyl esters) to identify substituent effects .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Answer:

- Model Refinement : Adjust force fields in molecular dynamics simulations to account for cyclopentyl ring flexibility.

- Experimental Validation : Measure logP (octanol-water partitioning) and compare with predicted values. Discrepancies >0.5 log units warrant re-evaluation of solvation models .

- Meta-Analysis : Aggregate data from multiple analogs to identify trends (e.g., ester chain length vs. hydrophobicity) .

Advanced: How should researchers design comparative studies to evaluate this compound against other leucine derivatives in drug delivery systems?

Answer:

- Parameters : Compare bioavailability, hydrolysis rates, and cellular uptake in vitro (e.g., Caco-2 monolayers) and in vivo (rodent models).

- Formulation : Use identical nanoparticle or liposome carriers for all derivatives to isolate ester-specific effects .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.